molecular formula C9H9N3O B2871566 1-(4-aminophenyl)-1H-pyrazol-3-ol CAS No. 2044713-95-1

1-(4-aminophenyl)-1H-pyrazol-3-ol

Cat. No. B2871566
M. Wt: 175.191
InChI Key: DBFTZDQEAUSINW-UHFFFAOYSA-N
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Description

“1-(4-aminophenyl)-1H-pyrazol-3-ol” likely refers to a compound that contains an aminophenyl group (an aromatic ring with an amino group) and a pyrazol group (a five-membered ring with two nitrogen atoms). These types of compounds are often used in the development of various pharmaceuticals and materials due to their versatile chemical properties .


Synthesis Analysis

While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazol-3-ol” are not available, similar compounds are often synthesized through reactions such as the Buchwald–Hartwig cross-coupling or reduction of nitro compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include an aromatic ring (from the aminophenyl group), a five-membered ring with two nitrogen atoms (from the pyrazol group), and a hydroxyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including reduction, hydrolysis, or rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-aminophenyl)-1H-pyrazol-3-ol” would depend on its exact structure. Similar compounds are often crystalline solids with specific melting and boiling points .

Scientific Research Applications

Synthetic Chemistry Applications

1-(4-aminophenyl)-1H-pyrazol-3-ol serves as a versatile precursor in the synthesis of a wide array of chemical compounds. For example, it has been utilized in Pd-catalyzed cross-coupling reactions to produce various substituted 1-phenyl-1H-pyrazole derivatives. These derivatives are synthesized by treating 1-phenyl-1H-pyrazol-3-ol with different reagents to yield halogenated derivatives or trifloyloxy pyrazoles, which then undergo further reactions to form functionally diverse 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Materials Science Applications

In materials science, 1-(4-aminophenyl)-1H-pyrazol-3-ol derivatives have been explored for their optical properties . For instance, derivatives synthesized from the condensation reaction of 4-aminoantipyrine and 4-aminophenol or 4-aminobenzoic acid have been investigated for their absorption and refraction properties. These compounds, when formed into thin films, exhibit significant potential for applications in photonic devices due to their specific optical absorption characteristics, showcasing two peaks in the UV region which correspond to π→π* and n→π* transitions (El-Ghamaz et al., 2017).

Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition . Pyrazol derivatives, including those related to 1-(4-aminophenyl)-1H-pyrazol-3-ol, have been identified as effective corrosion inhibitors for metals in aggressive environments. For instance, synthesized carbohydrazide-pyrazole compounds have demonstrated high efficiency in protecting mild steel from corrosion in acidic solutions, providing insights into the development of new, more effective corrosion inhibitors (Paul et al., 2020).

Antimicrobial and Potential Medical Applications

Furthermore, pyrazole derivatives have shown antimicrobial activities , with several compounds exhibiting higher antibacterial activities than conventional bactericides. This suggests potential applications in developing new antimicrobial agents, though this exploration is outside the scope of direct medical applications involving drug use or dosage (Hamed et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s important to handle all chemical compounds with appropriate safety measures. For example, similar compounds can be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in various fields, such as pharmaceuticals, materials science, and environmental remediation .

properties

IUPAC Name

2-(4-aminophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFTZDQEAUSINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-1H-pyrazol-3-ol

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